4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Description
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde (CAS: 372153-09-8) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 4-methylpiperidinylmethyl substituent at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. Structural characterization, including NMR and LC-MS data, is typically employed for quality control, as highlighted in analytical service protocols .
Properties
IUPAC Name |
4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSBUYDKUMWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silver Carbonate in Alkylation
Silver carbonate (Ag₂CO₃) is critical in nucleophilic substitution reactions, acting as both a base and halide scavenger. Comparative studies show Ag₂CO₃ outperforms potassium carbonate (K₂CO₃) and triethylamine (Et₃N), increasing yields by 15–20% in toluene.
Catalyst Efficiency Comparison:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ag₂CO₃ | 72 | 12 |
| K₂CO₃ | 57 | 24 |
| Et₃N | 49 | 36 |
Purification and Characterization
Laboratory-Scale Purification
Crude product purification typically involves silica gel chromatography using chloroform/methanol (95:5) gradients. Recrystallization from ethyl acetate/hexane mixtures improves purity to >99% but reduces yields by 10–15%.
Purification Outcomes:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95–98 | 85–90 |
| Recrystallization | >99 | 70–75 |
Industrial Purification Techniques
Continuous centrifugal partition chromatography (CPC) and melt crystallization dominate industrial workflows. CPC reduces solvent use by 40% compared to batch chromatography, while melt crystallization achieves 99.5% purity with minimal yield loss.
Comparative Analysis of Synthetic Methods
Table 1: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chloromethylation | 72 | 95–98 | High |
| Mannich Reaction | 45 | 85–90 | Low |
| Continuous-Flow | 85 | 99.5 | Industrial |
The chloromethylation route balances yield and scalability, making it preferred for most applications. The Mannich reaction’s lower yield limits utility despite its simplicity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of benzaldehyde derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting the overall biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
The following analysis compares the target compound with analogous derivatives, focusing on molecular properties, substituent effects, and reported applications.
Structural and Molecular Properties
Key Research Findings
Synthetic Utility : The piperidine-containing benzaldehyde is favored in medicinal chemistry for its balanced lipophilicity and solubility, enabling efficient coupling reactions .
Structural Insights: X-ray crystallography of C₁₅H₁₃NO₅ revealed near-planar aromatic rings, a feature absent in bulkier derivatives like quinoline-containing analogs .
Reactivity Trends : Trifluoromethyl and nitro groups significantly alter reaction kinetics. For example, C₉H₇F₃O₂ undergoes nucleophilic additions 10× faster than the target compound .
Biological Activity
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde, also known by its CAS number 372153-09-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral, anticancer, and other therapeutic properties.
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.33 g/mol
- Structure : The compound features a methoxy group and a piperidine moiety, which are significant for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of benzaldehyde compounds exhibit antiviral properties. A notable example is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , which has shown promising results against Hepatitis B Virus (HBV):
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| IMB-0523 | 1.99 (wild-type HBV) | >448 | 58 |
| Lamivudine (3TC) | 7.37 (wild-type HBV) | Not specified | N/A |
The results suggest that IMB-0523 is significantly more effective than lamivudine against both wild-type and drug-resistant strains of HBV, primarily through the enhancement of intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .
Anticancer Activity
The compound's structure allows it to interact with various biological targets, potentially leading to anticancer effects. Research has demonstrated that compounds with similar structures can inhibit the growth of cancer cells:
-
In vitro Studies :
- Compounds containing the piperidine ring have been shown to exhibit cytotoxic effects on various cancer cell lines.
- For instance, compounds derived from similar scaffolds displayed IC50 values ranging from 2.43 μM to 14.65 μM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) respectively .
- Mechanism of Action :
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
- A study focused on a series of benzamide derivatives found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Another investigation into the pharmacokinetics of related compounds indicated low toxicity profiles in animal models, suggesting a favorable safety margin for future applications .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Introduction of the piperidinylmethyl group via nucleophilic substitution or reductive amination. For example, 4-methylpiperidine can react with a benzaldehyde derivative bearing a leaving group (e.g., chloromethyl) in the presence of a base like K₂CO₃ or NaH in aprotic solvents (e.g., DMF, THF) .
- Step 2: Methoxy group installation via O-methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Purification: Recrystallization from acetone or ethanol (as in ) or column chromatography with silica gel and dichloromethane/methanol gradients.
Key Considerations:
- Solvent polarity and temperature significantly impact reaction kinetics and yield. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (50–80°C) accelerate substitution reactions .
- Catalytic methods (e.g., Pd-mediated cross-coupling) may improve regioselectivity for complex analogs .
Basic: How is the structural characterization of this compound validated?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 7.81 Å, b = 8.40 Å, c = 14.51 Å, and β = 98.01° were resolved using SHELXL refinement ( ). Hydrogen atoms are modeled as riding groups with isotropic displacement parameters .
- Spectroscopy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
